molecular formula C21H27N3O3 B1678457 Pirodavir CAS No. 124436-59-5

Pirodavir

Numéro de catalogue B1678457
Numéro CAS: 124436-59-5
Poids moléculaire: 369.5 g/mol
Clé InChI: KCHIOGFOPPOUJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirodavir is an experimental antipicornavirus agent . It belongs to the class of organic compounds known as benzoic acid esters . It has been considered as a candidate for the treatment of rhinoviral infections associated with the common cold .


Synthesis Analysis

Pirodavir was developed through a synthesis approach that led to the discovery of novel pyridazinyl oxime ether compounds . These compounds are related to the structure of pirodavir and are orally bioavailable .


Molecular Structure Analysis

The molecular formula of Pirodavir is C21H27N3O3 . Its molecular weight is approximately 369.4574 . The IUPAC name for Pirodavir is ethyl 4- [2- [1- (6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate .


Chemical Reactions Analysis

Pirodavir has been found to inhibit the uncoating reaction of rhinovirus . It was also found to be very potent in a virus yield reduction assay .


Physical And Chemical Properties Analysis

Pirodavir is a lipophilic weak base with low aqueous solubility . More detailed physical and chemical properties are not available in the retrieved resources.

Applications De Recherche Scientifique

Summary of the Application

Pirodavir is a synthetic compound with antiviral properties against human Rhinoviruses . Rhinoviruses are the main culprits of the common cold . The early steps of the picornavirus replicative cycle seem to be privileged targets for some antiviral compounds like disoxaril and pirodavir .

Methods of Application or Experimental Procedures

In the study, original synthetic compounds were tested, in order to find less toxic compounds with an improved protection index (PI) on infected cells . The presence of an -ethoxy-propoxy- group in the central chain (as in compound I-6602) resulted in decreased cell toxicity and in improved anti-Rhinovirus activity .

Results or Outcomes

The modification of pirodavir’s central hydrocarbon chain can lead to the production of novel derivatives with low cytotoxicity and improved PI against some strains of Rhinoviruses . This compound actually showed a PI >700 on HRV14, while pirodavir had a PI of 250 .

Potential Application in COVID-19 Treatment

Summary of the Application

There is ongoing research into the use of Pirodavir in the treatment of COVID-19 . The papain-like protease (PLpro) of SARS-CoV-2 is essential for viral proliferation and is a promising target for inhibition by small-molecule therapeutics .

Methods of Application or Experimental Procedures

In the study, a series of covalent inhibitors were designed by introducing a peptidomimetic linker and reactive electrophilic “warheads” onto analogs of the noncovalent PLpro inhibitor GRL0617 .

Results or Outcomes

The most promising PLpro inhibitor showed potent and selective activity in cell-based antiviral assays, rivaling that of the RNA-dependent RNA polymerase inhibitor remdesivir . An X-ray crystal structure of the most promising lead compound bound covalently to PLpro establishes the molecular basis for protease inhibition and selectivity against structurally similar human deubiquitinases .

Potential Application in Delaying Resistance Development

Summary of the Application

Pirodavir has been shown to delay the development of resistance when combined with either rupintrivir or the nucleoside analogue 7DMA .

Methods of Application or Experimental Procedures

In the study, the combination of pirodavir with either rupintrivir or the nucleoside analogue 7DMA was tested .

Results or Outcomes

The combination of pirodavir with either rupintrivir or the nucleoside analogue 7DMA delays the development of resistance to pirodavir and no resistance to the protease or polymerase inhibitor develops .

Propriétés

IUPAC Name

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOGFOPPOUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869699
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirodavir

CAS RN

124436-59-5
Record name Pirodavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirodavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRODAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 10.4 parts of 3-chloro-6-methylpyridazine, 22.4 parts of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate (1:1), 8.6 parts of sodium carbonate and 0.9 parts of N,N-dimethylformamide was stirred for 3 hours in an oil bath at ±150° C. After cooling, water and dichloromethane were added and the layers were separated. The organic layer was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and ethanol (99:1 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2,2'-oxybixpropane and 2-propanone (75:25 by volume). The precipitated product as filtered off and dried, yielding 17 parts (56.8%) of ethyl 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy ]benzoate; mp. 130.1° C. (comp. 1).
[Compound]
Name
10.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirodavir
Reactant of Route 2
Reactant of Route 2
Pirodavir
Reactant of Route 3
Reactant of Route 3
Pirodavir
Reactant of Route 4
Reactant of Route 4
Pirodavir
Reactant of Route 5
Reactant of Route 5
Pirodavir
Reactant of Route 6
Reactant of Route 6
Pirodavir

Citations

For This Compound
668
Citations
K Andries, B Dewindt, J Snoeks… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… pirodavir is broad spectrum in that it is highly active against both group A and group B rhinovirus serotypes. Pirodavir … ) to the new compound, indicating that pirodavir also binds into the …
Number of citations: 148 journals.asm.org
FG Hayden, GJ Hipskind, DH Woerner… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… of pirodavir during or after treatment. In contrast, reduced frequencies of rhinovirus shedding were observed in the pirodavir … In summary, intranasal sprays of pirodavir were associated …
Number of citations: 116 journals.asm.org
FG Hayden, K Andries, PA Janssen - Antimicrobial agents and …, 1992 - Am Soc Microbiol
Pirodavir (R77975) is a capsid-binding, antipicornaviral agent with in vitro activity against most rhinovirus (RV) serotypes. We conducted four double-blind, controlled trials to assess the …
Number of citations: 133 journals.asm.org
DL Barnard, VD Hubbard, DF Smee… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… ) of pirodavir had anti-HRV activity that was essentially equivalent to that of pirodavir; … chloropyridazine analogue of pirodavir were all much less active than pirodavir. In addition, …
Number of citations: 82 journals.asm.org
C Lacroix, S Laconi, F Angius… - Virology …, 2015 - virologyj.biomedcentral.com
… Furthermore, in all trials, pirodavir treatment was associated … , a benzisoxazole analogue of pirodavir, is currently in clinical … activity of a panel of pirodavir analogues with modifications of …
Number of citations: 30 virologyj.biomedcentral.com
A Bernard, C Lacroix, MG Cabiddu… - Antiviral Chemistry …, 2015 - journals.sagepub.com
… Based on the structure of both pleconaril and pirodavir, we previously synthesized some … This could be used as a starting point for the development of other pleconaril/pirodavir-like …
Number of citations: 12 journals.sagepub.com
B Rombaut, K Andries, A Boeye - Developments in biological …, 1996 - europepmc.org
… Of these, pirodavir (R 77975) was selected for vaccine potency tests. Although pirodavir turned out to be an effective stabilizer of OPV, the protection induced by pirodavir was not better, …
Number of citations: 10 europepmc.org
K Andries - The Search for Antiviral Drugs: Case Histories from …, 1993 - Springer
For many years there has been an intensive search for antivirals that are active against rhinoviruses. The reason is very simple: rhinoviruses are the main culprits of the common cold, …
Number of citations: 8 link.springer.com
J Peeters, P Neeskens, ME Brewster - Journal of Inclusion Phenomena …, 2007 - Springer
… Aqueous solubility of pirodavir increased in a linear fashion with increasing concentration of … intranasal Pirodavir formulations were developed containing up to 5 mg/ml of pirodavir and …
Number of citations: 2 link.springer.com
DF Smee, WJ Evans, KC Nicolaou, EB Tarbet, CW Day - Antiviral research, 2016 - Elsevier
… Pirodavir was the only compound that was more active against EV-… pirodavir, which inhibited CPE at a much lower concentration than it did virus yield. For this reason we deem pirodavir …
Number of citations: 57 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.